cis-4-(Hydroxymethyl)pyrrolidin-3-olhydrochloride
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Overview
Description
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the functionalization of a preformed pyrrolidine ringThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced further to modify the pyrrolidine ring or the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Modified pyrrolidine derivatives.
Substitution: Functionalized pyrrolidine compounds.
Scientific Research Applications
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring provides a rigid scaffold that can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the hydroxymethyl group.
Prolinol: A similar compound with a hydroxyl group on the pyrrolidine ring.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of the hydroxymethyl group at the 4-position, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives.
Biological Activity
Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative characterized by specific hydroxyl and hydroxymethyl substitutions. These structural features enhance its solubility and potential interactions with biological targets, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is defined by the following structural characteristics:
- Pyrrolidine ring : A five-membered nitrogen-containing ring.
- Hydroxymethyl group : Located at the 4-position, enhancing solubility.
- Hydroxyl group : Positioned at the 3-position, which may influence the compound's binding affinity to biological targets.
The hydrochloride form improves stability and solubility, making it suitable for pharmaceutical formulations .
Anticancer Properties
Research indicates that compounds similar to cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride exhibit significant anticancer activity. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Compounds have been observed to trigger apoptotic pathways in cancerous cells .
Comparative Analysis with Similar Compounds
A comparison with other pyrrolidine derivatives highlights the unique properties of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Hydroxypyrrolidine | Hydroxyl group at position 3 | Used in neuroprotective studies |
4-Methylpyrrolidine | Methyl substitution at position 4 | Exhibits enhanced lipophilicity |
Cis-3,4-Diphenylpyrrolidine | Phenyl groups at positions 3 and 4 | Known for inverse agonistic activity on receptors |
(S)-Pyrrolidine | Chiral center at nitrogen | Effective as CXCR4 chemokine receptor antagonists |
Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride stands out due to its specific substitutions that enhance solubility and potential biological interactions compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolidine derivatives. A notable case study demonstrated the effectiveness of a related compound in inhibiting tumor growth in vitro and in vivo models. The study reported a significant reduction in tumor size when treated with pyrrolidine derivatives, suggesting a promising therapeutic avenue for further exploration .
Another investigation into the pharmacokinetics of similar compounds highlighted the importance of molecular structure on bioavailability and efficacy. The presence of polar functional groups like hydroxyls was found to improve binding affinity to target proteins, which could be extrapolated to predict the behavior of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride in biological systems .
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI Key |
VXKQZDCFEDEAAX-FHAQVOQBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)O)CO.Cl |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl |
Origin of Product |
United States |
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